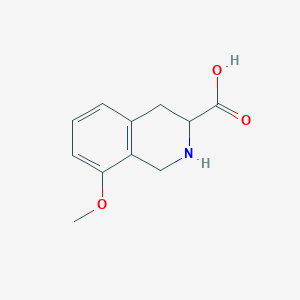
8-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a methoxy group at the 8th position and a carboxylic acid group at the 3rd position on the tetrahydroisoquinoline ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multicomponent reactions. One common method is the Pictet-Spengler cyclization, where phenylalanines with at least one free ortho-position undergo cyclization with formaldehyde, followed by hydrogenolytic splitting of the endocyclic benzylic C-N bond
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies has also been explored for the synthesis of C(1)-substituted tetrahydroisoquinolines . These methods improve atom economy, selectivity, and yield, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, using nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H₂O₂, TBHP
Reduction: NaBH₄, LiAlH₄
Substitution: Nucleophiles such as amines or thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
8-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an agonist for peroxisome proliferator-activated receptors (PPARs), which play a role in regulating gene expression and metabolic processes . Additionally, the compound may inhibit protein-tyrosine phosphatase 1B (PTP-1B), which is involved in insulin signaling and glucose metabolism .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the methoxy and carboxylic acid groups.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: An analog with a methyl group at the 1st position.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A compound with a carboxylic acid group at the 3rd position but without the methoxy group.
Uniqueness: 8-Methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-15-10-4-2-3-7-5-9(11(13)14)12-6-8(7)10/h2-4,9,12H,5-6H2,1H3,(H,13,14) |
InChI Key |
BVGCAFWAYVZXAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CNC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















